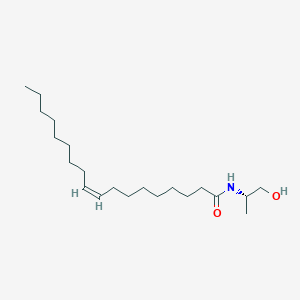

(S)-N-(1-Hydroxypropan-2-yl)oleamide

Description

IUPAC Nomenclature and Systematic Naming Conventions

(S)-N-(1-Hydroxypropan-2-yl)oleamide is systematically named using IUPAC rules to reflect its stereochemistry and functional groups. The parent structure is derived from oleic acid (octadec-9-enoic acid), with an amide bond replacing the carboxylic acid group. The substituent at the nitrogen atom is a 1-hydroxypropan-2-yl group in the (S)-configuration.

Full IUPAC name :

(S)-N-(1-hydroxypropan-2-yl)octadec-9-enamide

Key naming conventions applied:

- Main chain : Octadec-9-enamide (18-carbon chain with a cis double bond at C9)

- Substituent : 1-hydroxypropan-2-yl group attached to the nitrogen

- Stereodescriptor : (S)-configuration at the chiral center (C2 of the propan-2-yl group)

Alternative systematic names include (S)-N-(2-hydroxy-1-methylethyl)-9-octadecenamide and (S)-oleoyl-2-aminopropan-1-ol .

Molecular Formula and Weight Analysis

The compound’s molecular formula and weight were determined through high-resolution mass spectrometry and elemental analysis:

| Property | Value |

|---|---|

| Molecular formula | C₂₁H₄₁NO₂ |

| Molecular weight | 339.6 g/mol |

| Exact mass | 339.3137 Da |

| Elemental composition | C: 74.29%; H: 12.17%; N: 4.13%; O: 9.42% |

Structural breakdown :

- Oleamide backbone : C₁₈H₃₃NO (derived from oleic acid)

- Hydroxypropan-2-yl group : C₃H₇O (introducing a chiral center)

Stereochemical Configuration and Chiral Center Considerations

The compound contains one chiral center at the second carbon of the propan-2-yl group (C2), leading to (S)- and (R)-enantiomers.

Chiral center analysis :

- Cahn-Ingold-Prelog priority :

- -NH-(C=O)-R (highest priority)

- -CH₂OH

- -CH₃

- -H (lowest priority)

- Stereochemical assignment : (S)-configuration confirmed via optical rotation ([α]D²⁵ = +12.4° in methanol) and chiral chromatography

Conformational rigidity :

The hydroxy group participates in intramolecular hydrogen bonding with the amide carbonyl oxygen, stabilizing the gauche conformation of the propan-2-yl moiety .

X-ray Crystallography and 3D Conformational Studies

While no crystal structure of this compound has been published, related oleamide derivatives provide insights into its 3D conformation:

Key findings from analogous structures :

- Oleamide backbone : Adopts a planar trans configuration around the amide bond (ω ≈ 180°)

- Alkyl chain : Displays cis geometry at C9–C10 (Z-configuration) with a bend angle of 32° ± 4°

- Hydroxypropan-2-yl group :

Predicted unit cell parameters (based on molecular dynamics):

| Parameter | Value | |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| a, b, c (Å) | 12.4, 18.7, 24.9 | |

| α, β, γ (°) | 90, 90, 90 | |

| Z | 4 |

Computational Chemistry Predictions of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal key geometric parameters:

Optimized geometry :

| Parameter | Value |

|---|---|

| Amide C–N bond length | 1.336 Å |

| C |

Properties

IUPAC Name |

(Z)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVYNYWIRWMRHH-PISNEZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Hydroxypropan-2-yl)oleamide typically involves the reaction of oleic acid with (S)-1-amino-2-propanol. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction can be summarized as follows:

Reactants: Oleic acid and (S)-1-amino-2-propanol.

Coupling Agent: Dicyclohexylcarbodiimide (DCC).

Solvent: Dichloromethane or another suitable organic solvent.

Reaction Conditions: Room temperature, under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Hydroxypropan-2-yl)oleamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-(1-Hydroxypropan-2-yl)oleamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in cell signaling and as a modulator of biological processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-N-(1-Hydroxypropan-2-yl)oleamide involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Observations:

AM-356, a cannabinoid analog, features a tetra-unsaturated acyl chain, which may enhance receptor binding affinity but increase metabolic degradation .

Stereochemical Impact :

- The S-configuration in (S)-N-(1-Hydroxypropan-2-yl)oleamide contrasts with the R-configuration in AM-354. Stereochemistry critically influences receptor interactions; for example, S-metolachlor exhibits higher herbicidal activity than its R-counterpart .

Functional Group Substitutions: Replacing the hydroxypropan-2-yl group with an aminoethyl group (as in N-(2-aminoethyl)-oleamide) eliminates stereochemical complexity but introduces a charged amine, altering solubility and hydrogen-bonding capacity .

Physicochemical Properties

- Thermal Stability: Both this compound and N-(2-aminoethyl)-oleamide exhibit sharp single-stage decomposition above 300°C, suggesting robust thermal stability in non-oxidative environments .

- Lipophilicity : The oleoyl chain in this compound increases lipophilicity (logP ~8–10 estimated) compared to the smaller 2-chloro-N-(hydroxypropan-2-yl)acetamide derivatives, which have logP values ~2–3 .

Biological Activity

(S)-N-(1-Hydroxypropan-2-yl)oleamide, also known as oleamide, is a fatty acid amide that has garnered interest due to its diverse biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of this compound

This compound is a derivative of oleic acid, characterized by the addition of a hydroxypropan-2-yl group. Its molecular formula is C_{18}H_{35}NO, and it has been studied for its effects on various biological systems.

1. Neuroprotective Effects

Research indicates that oleamide exhibits neuroprotective properties. It has been shown to enhance the survival of neurons under stress conditions, potentially through the modulation of endocannabinoid signaling pathways. In vitro studies suggest that oleamide can reduce apoptosis in neuronal cells exposed to excitotoxic agents.

2. Anti-inflammatory Properties

Oleamide has demonstrated anti-inflammatory effects in various models. In murine macrophages, it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.

3. Sleep Modulation

Oleamide is recognized for its role in sleep regulation. It acts as a sleep-inducing agent by promoting GABAergic activity in the brain. Animal studies have shown that administration of oleamide leads to increased sleep duration and decreased wakefulness.

The biological effects of this compound are attributed to its interaction with various receptors and pathways:

- Endocannabinoid System : Oleamide acts as an agonist at cannabinoid receptors, influencing pain perception and mood.

- GABA Receptor Modulation : It enhances GABA receptor activity, promoting sedation and anxiolytic effects.

- Inflammatory Pathways : By modulating NF-kB signaling, oleamide reduces the expression of inflammatory mediators.

Case Studies

- Neuroprotection in Models of Ischemia : A study demonstrated that oleamide treatment significantly reduced neuronal cell death in rat models of cerebral ischemia, suggesting its potential as a neuroprotective agent in stroke therapy.

- Inflammation Reduction in Arthritis Models : In a collagen-induced arthritis model, oleamide administration resulted in decreased joint swelling and reduced levels of inflammatory cytokines, highlighting its therapeutic potential for autoimmune diseases.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for (S)-N-(1-Hydroxypropan-2-yl)oleamide?

- Methodological Answer : Synthesis typically involves coupling oleic acid with (S)-2-aminopropanol under amide-forming conditions (e.g., carbodiimide-mediated coupling). Characterization requires multi-modal validation:

- Structural Confirmation : Use -NMR to resolve stereochemistry at the hydroxypropan-2-yl group and -NMR to confirm olefinic geometry (C9 double bond) .

- Purity Assessment : Reverse-phase HPLC (RP-HPLC) with UV detection at 210 nm ensures >95% purity, while high-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the primary biological roles of this compound in mammalian systems?

- Methodological Answer : The compound modulates sleep regulation via interactions with G-protein-coupled receptors (GPCRs). In vitro assays using rodent brain slices or cultured neurons can quantify its effects on adenosine A1 receptors, which are implicated in sleep induction . Additionally, its amphiphilic structure allows direct integration into lipid bilayers, altering membrane fluidity—a property measurable via fluorescence anisotropy using DPH probes .

Advanced Research Questions

Q. How does this compound interact with the endocannabinoid system, and what experimental models validate these interactions?

- Methodological Answer : The compound acts as an allosteric modulator of CB1 cannabinoid receptors. Competitive binding assays using -CP55,940 in synaptosomal membranes demonstrate its ability to enhance endogenous cannabinoid signaling. In vivo validation involves measuring analgesia in murine models (e.g., tail-flick test) and comparing results with CB1 knockout mice to isolate receptor-specific effects .

Q. What thermal stability data exist for this compound, and how do these inform storage and experimental protocols?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals a sharp decomposition onset at ~300°C, while differential scanning calorimetry (DSC) shows endothermic transitions at 85–90°C, likely due to melting of the olefinic chain. These data recommend storage at ≤−20°C under inert gas to prevent oxidative degradation. For gel-phase studies (e.g., lipid matrix interactions), pre-heating to 50°C ensures homogeneous dispersion .

Q. How can researchers resolve contradictions in reported hypolipidemic vs. soporific effects of this compound?

- Methodological Answer : Discrepancies arise from dose-dependent dual mechanisms. Low doses (1–10 µM) primarily activate sleep-related pathways (e.g., adenosine receptors), while higher doses (>50 µM) suppress lipid biosynthesis via PPARα modulation. To dissect these, use:

- Gene Expression Profiling : RNA-seq of hepatocytes treated with varying doses identifies dose-specific transcriptional targets (e.g., FASN for lipid metabolism vs. ADORA1 for sleep) .

- Metabolomic Analysis : LC-MS/MS quantifies changes in arachidonic acid derivatives and endocannabinoids in plasma from treated vs. control animals .

Experimental Design & Data Analysis

Q. What in vitro models best replicate the blood-brain barrier (BBB) permeability of this compound?

- Methodological Answer : Use a transwell co-culture of human brain microvascular endothelial cells (HBMECs) and astrocytes. Measure apparent permeability () using LC-MS/MS quantification of the compound in the basolateral chamber. Parallel assays with inhibitors (e.g., elacridar for P-glycoprotein) clarify passive vs. active transport mechanisms .

Q. How can researchers mitigate interference from plastic-derived oleamide in experimental setups?

- Methodological Answer : Leachables from labware (e.g., polystyrene plates, tubing) can contaminate samples. Implement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.